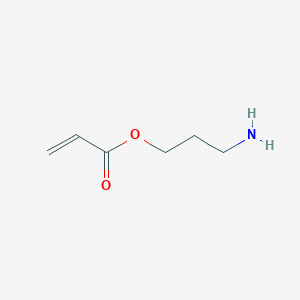

3-Aminopropyl prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLRHWBZHQJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621120 | |

| Record name | 3-Aminopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91731-97-4 | |

| Record name | 3-Aminopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091731974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ5L3Y8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Aminopropyl Prop 2 Enoate and Its Derivatives

Direct Synthesis Routes for 3-Aminopropyl prop-2-enoate

The direct synthesis of this compound typically involves the esterification reaction between 3-aminopropanol and acrylic acid or a more reactive acrylic acid derivative. One common approach is the aza-Michael addition, which involves the reaction of an amine with an electron-deficient alkene, such as an acrylate (B77674). For instance, the reaction of 3-aminopropyltriethoxysilane (B1664141) with ethyl acrylate can yield ethyl N-[3-(triethoxysilyl)propyl]-β-alanine. researchgate.net While not a direct synthesis of the title compound, this illustrates the reactivity of the aminopropyl group with acrylates.

Another direct approach involves the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and (3-aminopropyl)triethoxysilane (APTES) to create aminopropyl-functionalized materials. acs.org Although this method is used for functionalizing silica (B1680970) surfaces, the underlying principle of reacting an aminopropyl source with a silicate (B1173343) precursor is a form of direct functionalization. A more classical organic synthesis would involve the direct esterification of 3-aminopropanol with acryloyl chloride or acrylic anhydride (B1165640). This method, however, must contend with the competing reactivity of the amine and alcohol functional groups.

A general method for producing β-aminopropionic acid derivatives involves the reaction of a primary or secondary amine with an acrylic acid derivative. google.com This reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product side. google.com

Precursor Design and Chemical Transformations

The synthesis of this compound and its derivatives relies on carefully selected precursors and controlled chemical transformations. The primary precursors are an aminopropyl-containing molecule and an acrylate source.

For instance, in the synthesis of related compounds like N-(3-aminopropyl)methacrylamide hydrochloride (APMA.HCl), the precursors are 1,3-diaminopropane (B46017) dihydrochloride (B599025) and methacrylic anhydride. Similarly, for the synthesis of silatrane (B128906) derivatives, 3-aminopropylsilatrane is reacted with electron-deficient alkenes like methyl acrylate and ethyl acrylate. nih.gov This reaction, an aza-Michael addition, leads to the formation of mono- and diadducts. nih.gov

The key chemical transformations include:

Esterification: The formation of the ester linkage between the hydroxyl group of an aminopropanol (B1366323) derivative and the carboxyl group of acrylic acid.

Amidation: The reaction of an amine with an acrylic acid derivative to form an amide, as seen in the synthesis of N-substituted acrylamides.

Aza-Michael Addition: The nucleophilic addition of an amine to the β-carbon of an acrylate. nih.gov

Protection/Deprotection: The temporary modification of the amine functionality to prevent side reactions during esterification. organic-chemistry.org

The design of precursors can be tailored to introduce specific functionalities. For example, using a fluorinated diamino diphenyl sulfone (DDS)-based structure as a precursor allows for the synthesis of novel organic-inorganic hybrid nanocomposite coatings with enhanced properties. researchgate.net

| Precursor 1 | Precursor 2 | Product Type | Reference |

| 1,3-Diaminopropane dihydrochloride | Methacrylic anhydride | N-(3-Aminopropyl)methacrylamide | |

| 3-Aminopropylsilatrane | Methyl acrylate / Ethyl acrylate | Silatrane derivatives | nih.gov |

| 3-Aminopropanol | Acryloyl chloride | This compound | (General Esterification) |

| 3-Aminopropyltriethoxysilane | Ethyl acrylate | Functional Organosilane | researchgate.net |

Purification and Isolation Techniques for Aminopropyl Acrylate Monomers

The purification of aminopropyl acrylate monomers is essential to remove unreacted starting materials, catalysts, by-products, and polymers that may have formed during synthesis. The presence of impurities can adversely affect subsequent polymerization reactions and the properties of the final polymer.

Common purification techniques include:

Washing: The crude product can be washed with aqueous solutions to remove water-soluble impurities. For example, washing with aqueous ammonia (B1221849) followed by a dilute sodium hydroxide (B78521) solution and water has been used to purify methacrylate (B99206) esters. google.com

Distillation: Vacuum distillation is often used to purify monomers, especially for separating them from less volatile impurities or polymers.

Precipitation: This technique can be used to remove unwanted polymeric by-products. In the purification of methacrylate esters, low molecular weight polymer was removed by precipitation with ammonia. google.com

Chromatography: Column chromatography is a powerful technique for separating the desired monomer from impurities with different polarities. semanticscholar.org

Inline Purification: For continuous flow synthesis processes, inline purification systems like dialysis can be employed to remove residual monomers and impurities before subsequent reaction steps. researchgate.net This method can be significantly faster and use less solvent than conventional batch dialysis. researchgate.net

During storage, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is often added to prevent premature polymerization of the purified monomer.

In-depth Analysis of this compound Polymerization and Copolymerization

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the homopolymerization and copolymerization characteristics of the chemical compound This compound .

While extensive research exists for structurally similar monomers, particularly N-(3-aminopropyl)methacrylamide (APM or APMA) , this information cannot be directly extrapolated to this compound due to fundamental differences in their chemical structures (an acrylate versus a methacrylamide) which significantly influence polymerization kinetics and monomer reactivity.

The user's request for a detailed article structured around specific polymerization pathways—including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and the determination of monomer reactivity ratios—cannot be fulfilled with scientific accuracy for this compound based on the available data.

For context, research into the related compound, N-(3-aminopropyl)methacrylamide, has provided detailed insights into its polymerization behavior. For instance, studies on the free radical copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) with acrylic acid (AA) have determined their reactivity ratios to be r_APM = 0.68 and r_AA = 0.48. researchgate.netrsc.orgrsc.org Similarly, the reactivity ratios for the copolymerization of APM with 2-(dimethylamino)ethyl acrylate (DMAEA) were found to be 0.89 and 0.37, respectively. acs.orgfigshare.comresearchgate.net Furthermore, the synthesis of copolymers involving APM has been successfully carried out using controlled radical polymerization techniques like RAFT. frontiersin.orgresearchgate.net

However, no equivalent data for the homopolymerization or copolymerization of this compound was identified. Creating the requested article would require making unsubstantiated assumptions or incorrectly applying data from different compounds, which would compromise the scientific integrity and accuracy of the content. Therefore, in adherence with the strict requirement for factual accuracy, the article cannot be generated at this time.

Polymerization and Copolymerization of 3 Aminopropyl Prop 2 Enoate

Copolymerization Studies Involving 3-Aminopropyl prop-2-enoate

Statistical Copolymer Synthesis and Compositional Control

The synthesis of statistical copolymers incorporating this compound allows for the tuning of polymer properties by randomly distributing different monomer units along the polymer chain. The final composition of the copolymer is influenced by the relative reactivities of the comonomers. Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization provide a high degree of control over the synthesis of statistical copolymers with multiple monomers. nih.govnih.gov

For instance, a comprehensive approach has been developed to control the molecular weight and chemical composition of multimonomeric statistical copolymers using RAFT. nih.gov This method involves measuring the relative reactivities between monomer pairs to predict the necessary feed ratio for a desired composition, based on models like the Walling-Briggs model. nih.gov Furthermore, Skeist's equations can be applied to account for compositional drift during the polymerization process. nih.gov This level of control is crucial for designing macromolecules with specific structure-property relationships for advanced applications. nih.gov

In the context of creating amphiphilic statistical copolymers, which self-assemble in solution, the composition plays a critical role in determining the size and morphology of the resulting nanoparticles. nih.gov By systematically varying the hydrophobic comonomer and the target copolymer composition, the nanoparticle size can be correlated with the partition coefficient (log P) of the hydrophobic comonomer. nih.gov This predictive capability is valuable for designing self-assembling systems with tailored properties. nih.gov

The table below illustrates the components and methods used in the synthesis of controlled statistical copolymers.

| Component/Method | Description | Key Function |

| This compound | A functional monomer with a primary amine group. | Introduces reactive sites and hydrophilicity into the copolymer. |

| Comonomers | Various monomers such as methyl acrylate (B77674), 2-carboxyethyl acrylate, and 2-hydroxypropyl acrylate. nih.gov | Allows for the tuning of the copolymer's physical and chemical properties. nih.gov |

| RAFT Polymerization | A controlled radical polymerization technique. | Enables precise control over molecular weight, composition, and architecture of the copolymer. nih.govnih.gov |

| Walling-Briggs & Skeist's Models | Predictive mathematical models. | Used to determine initial monomer feed ratios and predict compositional drift. nih.gov |

Block and Graft Copolymer Architectures Utilizing this compound

Block and graft copolymers represent advanced polymer architectures where distinct polymer chains are linked together. The inclusion of this compound in these structures can impart specific functionalities.

Block Copolymers: These are linear copolymers consisting of two or more long sequences (blocks) of a single monomer type. The synthesis of block copolymers can be achieved through various controlled polymerization techniques. While specific examples detailing this compound in block copolymers are not prevalent in the provided search results, the principles of their synthesis are well-established. For instance, block copolymers are disclosed that include polyacrylate solubilizing segments and styrene-maleic anhydride (B1165640) particulate anchoring segments. google.com

Graft Copolymers: These copolymers consist of a main polymer chain (backbone) with one or more side chains (grafts) of a different composition. The "grafting from" method, utilizing techniques like atom transfer radical polymerization (ATRP), is a common approach. mdpi.com For example, well-defined graft copolymers have been synthesized by copolymerizing a functionalized ionic liquid monomer with methyl methacrylate (B99206) (MMA) from a multifunctional macroinitiator. mdpi.com This allows for control over the content of the functional units and the length of the side chains. mdpi.com

Another strategy involves the radical copolymerization of monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) with N-(3-aminopropyl)methacrylamide, followed by modification of the amino groups to attach peptide grafts. nih.gov This approach has been used to create self-assembling hydrogels. nih.gov

Polymerization-induced self-assembly (PISA) is another powerful technique for creating graft copolymers with complex morphologies. nih.gov For example, RAFT grafting from a poly(lauryl methacrylate) backbone has been used to create copolymers that form a network of spherical particles. nih.gov

The table below summarizes different approaches to synthesizing block and graft copolymers.

| Architecture | Synthetic Strategy | Key Features | Example Monomers/Polymers |

| Block Copolymer | Controlled Radical Polymerization | Defined blocks of different monomers. | Polyacrylates, Styrene-Maleic Anhydride google.com |

| Graft Copolymer | "Grafting From" via ATRP | Side chains grown from a polymer backbone. | Methyl Methacrylate, Functionalized Ionic Liquid Monomers mdpi.com |

| Graft Copolymer | Post-polymerization Modification | Functional groups on a backbone are modified to attach grafts. | HPMA, N-(3-aminopropyl)methacrylamide, Peptides nih.gov |

| Graft Copolymer | Polymerization-Induced Self-Assembly (PISA) | Grafting polymerization in a selective solvent for the backbone. | Poly(lauryl methacrylate), Poly(benzyl methacrylate) nih.gov |

Cross-linking Polymerization Strategies for Network Formation

Cross-linking polymerization involves the formation of a three-dimensional polymer network. The presence of functional groups, such as the amine group in this compound, can be utilized for cross-linking.

One approach involves the use of cross-linking agents that can react with the functional groups on the polymer chains. For example, glutaraldehyde's bifunctional aldehydic groups can react with the amine groups of (3-Aminopropyl)-triethoxysilane to create an additional cross-linked network. mdpi.com This can lead to coatings with improved hydrophobic and adhesion properties. mdpi.com

Self-crosslinking polymer latex compositions can also be formulated. These compositions may contain monomers that can undergo cross-linking reactions under specific conditions, such as changes in pH or temperature. While a patent mentions this compound in the context of low-formaldehyde self-crosslinking polymer latex, specific details of the cross-linking mechanism involving this monomer are not provided. google.com

Functionalized triglycerides can also be synthesized and subsequently cross-linked to form a variety of polymers with properties ranging from soft and rubbery to tough and elastic. researchgate.net

The table below outlines different strategies for creating cross-linked polymer networks.

| Cross-linking Strategy | Description | Key Components | Resulting Properties |

| External Cross-linking Agent | A bifunctional molecule is added to react with functional groups on the polymer chains. | (3-Aminopropyl)-triethoxysilane, Glutaraldehyde mdpi.com | Increased hydrophobicity and adhesion. mdpi.com |

| Self-Crosslinking | Polymers contain functional groups that can react with each other to form cross-links. | Monomers with latent reactivity. | Formation of a stable network without an external cross-linker. |

| Functionalized Triglycerides | Natural oils are chemically modified to introduce reactive sites for cross-linking. | Epoxidized triglycerides, diisocyanates. researchgate.net | Polymers with a wide range of mechanical properties. researchgate.net |

Alternative Polymerization Mechanisms Relevant to Unsaturated Aminopropyl Monomers

Ring-Opening Metathesis Polymerization (ROMP) with Acrylate Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for cyclic olefins. It is known for its high tolerance to various functional groups and for producing polymers with controlled molecular weights and low dispersity, particularly when using well-defined catalysts like Grubbs's ruthenium carbene catalysts. figshare.com

While direct ROMP of acrylate derivatives is not typical, functionalized cyclic olefins, such as norbornene derivatives bearing photoreactive o-nitrobenzyl ester (NBE) moieties, can be effectively polymerized via ROMP. figshare.com This allows for the incorporation of functionalities that might be challenging to include through other polymerization methods. figshare.com The resulting polymers can also be formed into block copolymers, retaining the reactivity of the incorporated functional groups. figshare.com

ROMP of cyclooctene (B146475) derivatives can lead to the synthesis of various polyalkenamers. researchgate.netrsc.org The use of different catalysts and functionalized monomers allows for control over the molar mass and architecture of the resulting polymers. researchgate.net Furthermore, living alternating ROMP can be achieved by carefully selecting monomers with different ring strains, leading to precisely alternating sequences. acs.org

The table below summarizes key aspects of ROMP relevant to functionalized monomers.

| Feature | Description | Significance |

| Monomer Type | Primarily cyclic olefins (e.g., norbornenes, cyclooctenes). figshare.comresearchgate.net | Allows for the polymerization of strained ring systems. |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' catalysts). figshare.com | Provides high functional group tolerance and control over polymerization. figshare.com |

| Polymer Architecture | Linear polymers, block copolymers. figshare.com | Enables the synthesis of well-defined and complex polymer structures. figshare.com |

| Functional Group Incorporation | Functional groups can be attached to the cyclic monomer. figshare.com | Allows for the synthesis of functional polymers with unique properties. figshare.com |

Acyclic Diene Metathesis (ADMET) Polymerization Principles

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization technique used to synthesize a wide range of functional polymers with precise control over their primary structure. icesi.edu.cowikipedia.org Unlike ROMP, which is driven by ring strain relief, ADMET is driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas. wikipedia.org

ADMET is known for its ability to produce defect-free, stereo-regular (exclusively trans) polymers with well-defined chain ends. mdpi.com This method is particularly suitable for the synthesis of conjugated polymers like poly(arylene vinylene)s. mdpi.com The high functional group tolerance of ruthenium-catalyzed ADMET has been leveraged to create new supramolecular structures. wikipedia.org

The process allows for the synthesis of various polymer architectures, including linear polymers, alternating and block copolymers, and even chiral polymers. wikipedia.org The design of the diene monomer and the choice of catalyst are crucial for controlling the polymerization and the properties of the resulting polymer. icesi.edu.co

The table below outlines the fundamental principles of ADMET polymerization.

| Principle | Description | Implication |

| Polymerization Type | Step-growth condensation polymerization. wikipedia.org | The molecular weight of the polymer increases throughout the reaction. |

| Driving Force | Removal of a volatile byproduct (e.g., ethylene). wikipedia.org | The reaction equilibrium is shifted towards polymer formation. |

| Monomers | Acyclic dienes. icesi.edu.co | The structure of the diene determines the repeating unit of the polymer. |

| Catalysts | Ruthenium or Molybdenum-based metathesis catalysts. mdpi.com | The choice of catalyst influences the reaction rate and functional group tolerance. |

| Polymer Structure | Linear, alternating, block, and chiral polymers with high stereoregularity. wikipedia.orgmdpi.com | Enables the synthesis of precisely defined polymer architectures. |

Thiol-Ene Reaction Mechanisms for Polymer Network Formation

The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (ene). rsc.org This reaction is highly efficient and can be initiated by light (photopolymerization) or thermal initiators. rsc.orgnih.gov A key advantage of thiol-ene polymerization is its reduced susceptibility to oxygen inhibition compared to traditional acrylate-based polymerizations. nih.gov

The mechanism proceeds via a step-growth process, which leads to the formation of more homogeneous polymer networks with delayed gelation, reduced shrinkage, and lower internal stress. nih.govresearchgate.net The reaction alternates between the addition of a thiyl radical to an ene and the transfer of a hydrogen atom from a thiol to the resulting carbon-centered radical, regenerating the thiyl radical. rsc.org

The properties of the resulting network can be tuned by the functionality of the thiol and ene monomers. Multifunctional thiols and enes lead to the formation of cross-linked polymer networks. rsc.org Thiol-acrylate and thiol-methacrylate systems combine the step-growth characteristics of the thiol-ene reaction with the chain-growth homopolymerization of (meth)acrylates, allowing for the creation of materials with high modulus and glass transition temperatures. rsc.org

A related reaction, the phosphane-ene reaction, which is the phosphorus analogue of the thiol-ene reaction, has also been developed for fabricating polymer networks. acs.orgacs.org

The table below details the mechanism of thiol-ene polymerization for network formation.

| Step | Description | Intermediate Species |

| Initiation | Generation of initiator radicals. | Initiator Radicals |

| Chain Transfer to Thiol | An initiator radical abstracts a hydrogen from a thiol. | Thiyl Radical |

| Propagation (Addition) | The thiyl radical adds across an ene double bond. | Carbon-centered Radical |

| Propagation (Chain Transfer) | The carbon-centered radical abstracts a hydrogen from another thiol. | Thiyl Radical (regenerated) |

| Termination | Combination of radicals. | Non-radical species |

Functionalization and Chemical Modification of 3 Aminopropyl Prop 2 Enoate and Its Polymers

Reactivity of the Primary Amine Group in 3-Aminopropyl prop-2-enoate

The primary amine group (—NH₂) is a potent nucleophile and serves as a primary site for post-polymerization modification of polymers made from this compound. studymind.co.ukmsu.edu This allows for the incorporation of a wide range of chemical functionalities through established amine-based reactions. studymind.co.uk

Condensation Reactions for Schiff Base Formation

The primary amine group readily undergoes condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases, also known as imines (R₂C=NR'). wikipedia.orgdergipark.org.tr This reaction involves a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.orgdergipark.org.tr

The formation of the C=N double bond through this reaction is often reversible, particularly under aqueous or acidic conditions, which makes it a valuable tool for creating dynamic materials. wikipedia.org This characteristic is exploited in the development of self-healing polymers and pH-responsive systems. wikipedia.orgqmul.ac.uk Polymers containing these Schiff base linkages can be designed to degrade or alter their structure in response to specific environmental triggers.

General Reaction: R-CHO + H₂N-(polymer) → R-CH=N-(polymer) + H₂O

Research has shown that Schiff bases derived from various amines and aldehydes can be synthesized with high yields. dergipark.org.tr For instance, the reaction of 4,4'-oxydianiline (B41483) with o-vanillin in methanol (B129727) results in a 97% yield of the corresponding Schiff base. wikipedia.org These compounds are also important as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org

Amidation and Urethane (B1682113) Linkage Formation

The nucleophilic primary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, in a process called nucleophilic addition-elimination to form highly stable amide bonds. studymind.co.uk Similarly, its reaction with isocyanates (R-NCO) or cyclic carbonates results in the formation of urethane (carbamate) linkages. acs.org These reactions are fundamental for attaching a wide variety of chemical groups to polymers derived from this compound.

This type of modification is crucial for applications such as creating hybrid poly(hydroxy urethane)s (PHUs) by copolymerizing cyclic carbonates with amines. acs.org These polymers exhibit valuable properties like thermoreversible adhesion and are being explored as greener alternatives to traditional polyurethanes that rely on hazardous isocyanates. acs.org

| Reagent Class | Linkage Formed | Resulting Functional Group |

| Acyl Halide (R-COCl) | Amide | -NH-C(O)-R |

| Carboxylic Anhydride (B1165640) ((RCO)₂O) | Amide | -NH-C(O)-R |

| Isocyanate (R-NCO) | Urethane | -NH-C(O)-NH-R |

| Cyclic Carbonate | Hydroxy Urethane | -NH-C(O)-O-CH(R)-CH₂-OH |

Nucleophilic Attack and Ring-Opening Reactions

The primary amine group can function as a nucleophile to initiate the ring-opening of strained cyclic compounds, most notably epoxides (oxiranes). nih.gov This reaction is a type of nucleophilic substitution that proceeds as the amine attacks one of the electrophilic carbon atoms of the epoxide ring, relieving the ring strain. nih.govkhanacademy.org The product of this reaction is a β-amino alcohol, which introduces both a secondary amine and a hydroxyl group. rsc.org

This ring-opening chemistry is a well-established and highly effective method for creating functionalized molecules and for cross-linking polymer chains when di- or multi-functional epoxides are used. nih.govrsc.org The resulting hydroxyl groups can also serve as points for further chemical modification. The regioselectivity of the attack can often be controlled by catalysts, allowing for the synthesis of specific isomers. rsc.org

Reactivity of the Acrylate (B77674) Double Bond in this compound

The acrylate group contains a carbon-carbon double bond conjugated to a carbonyl group, which makes the β-carbon electron-deficient and thus susceptible to nucleophilic attack. This reactivity provides a second major pathway for the modification of this compound.

Michael Addition Reactions for C-C and C-X Bond Formation

The acrylate functionality is an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a variety of nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.com This reaction is highly efficient for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under generally mild conditions. wikipedia.orgresearchgate.net

The mechanism involves the attack of the nucleophile on the β-carbon of the acrylate, leading to the formation of an enolate intermediate, which is then protonated to give the final adduct. mdpi.comlscollege.ac.in This reaction is advantageous for polymer synthesis and modification due to its high selectivity and the absence of byproducts. researchgate.net

| Nucleophile (Michael Donor) | Bond Formed | Product Type |

| Amines (R₂NH) | C-N | β-Amino Ester |

| Thiols (R-SH) | C-S | Thioether |

| Carbanions (e.g., from malonates) | C-C | 1,5-Dicarbonyl Compound |

This chemistry is widely used in creating hydrogels, coatings, and for various macromolecular designs. researchgate.netmdpi.com For example, the aza-Michael addition between amines and acrylates can be the first step in a dual-curing process, followed by photopolymerization of the remaining acrylate groups. mdpi.com

Cycloaddition Reactions and Heterocyclic Synthesis

The acrylate double bond can act as a dipolarophile or a dienophile in cycloaddition reactions, which are powerful methods for constructing ring structures. researchgate.netnumberanalytics.com These reactions involve the concerted formation of multiple new bonds, allowing for the efficient synthesis of complex cyclic and heterocyclic molecules. numberanalytics.com

1,3-Dipolar Cycloaddition: The acrylate can react with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides in a [3+2] cycloaddition to form five-membered heterocyclic rings. uchicago.edubeilstein-journals.orgrsc.org This class of reactions is a cornerstone of "click chemistry" and is widely used for creating functional materials and bioconjugates. beilstein-journals.org For instance, the reaction of azomethine ylides with activated alkenes under microwave irradiation is an efficient, green method for synthesizing spiro-heterocycles. rsc.org

Diels-Alder Reaction: As a dienophile, the acrylate group can undergo a [4+2] cycloaddition with a conjugated diene to form a six-membered cyclohexene (B86901) derivative. numberanalytics.com This reaction is highly stereospecific and is a fundamental tool in organic synthesis for building molecular complexity. numberanalytics.com

These cycloaddition pathways open up possibilities for creating polymers with integrated heterocyclic units, which are prevalent in pharmaceuticals and other biologically active molecules. numberanalytics.com

Post-Polymerization Modification Strategies for Poly(this compound)

Post-polymerization modification is a powerful technique for introducing diverse functionalities onto a pre-existing polymer backbone. researchgate.net This approach allows for the synthesis of a variety of functional polymers from a single parent polymer, ensuring the same degree of polymerization and dispersity across different materials. mdpi.com For poly(this compound), the pendant primary amine serves as a highly reactive handle for a plethora of chemical transformations.

The primary amine groups on the poly(this compound) backbone are nucleophilic and can readily react with a wide array of electrophilic reagents. This allows for the straightforward introduction of various functional moieties, leading to polymers with altered chemical and physical properties. Common derivatization reactions include acylation, alkylation, and condensation reactions.

Acylation: Pendant amine groups can be easily acylated using acid chlorides, acid anhydrides, or active esters. This reaction is fundamental for attaching a vast range of functional groups. For instance, reaction with acetyl chloride would yield a neutral, N-acetylated polymer, potentially altering its solubility and hydrogen bonding capabilities. More complex acylating agents can introduce functionalities such as fluorophores, biotin (B1667282) for biological recognition, or long alkyl chains to create amphiphilic structures.

Amidation using Coupling Agents: Carboxylic acids can be coupled to the pendant amines using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to form stable active esters that then react with the amine. researchgate.net This method is particularly useful for attaching sensitive molecules like peptides or drugs under mild conditions. Research on poly(acrylic acid) has demonstrated efficient amidation with various amines using DMTMM, suggesting a similar high efficiency for the reverse reaction with poly(this compound). researchgate.net

Reductive Amination: The primary amines can react with aldehydes or ketones to form an intermediate imine (Schiff base), which can then be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This strategy is widely used for conjugating saccharides to amine-functionalized polymers to create glycopolymers. core.ac.uk

Michael Addition: The primary amines can also undergo aza-Michael addition reactions with α,β-unsaturated compounds, such as other acrylates or acrylamides. This reaction can be used for crosslinking the polymer or for grafting other polymer chains. researchgate.net

The following table summarizes various derivatization reactions applicable to the pendant amine groups of poly(this compound), based on established chemistries for similar amine-functionalized polymers.

| Reaction Type | Reagent | Functional Group Introduced | Potential Application |

| Acylation | Acid Chloride/Anhydride | Amide | Altered solubility, hydrophobicity |

| Amidation | Carboxylic Acid + EDC/NHS | Amide | Bioconjugation, drug delivery |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Secondary Amine | Glycopolymer synthesis, sensor development |

| Michael Addition | α,β-Unsaturated Carbonyl | Secondary Amine | Crosslinking, hydrogel formation |

Grafting techniques are employed to attach polymer chains onto a substrate, which can be the backbone of another polymer or a solid surface. This results in the formation of graft copolymers or polymer brushes, which can dramatically alter the surface properties of materials. rsc.org

Grafting "onto" : This method involves the attachment of pre-synthesized polymer chains with reactive end-groups to the pendant amine functionalities of the poly(this compound) backbone. mdpi.com For example, a polymer chain end-functionalized with an N-hydroxysuccinimide (NHS) ester can readily react with the primary amines on the poly(this compound) backbone to form a stable amide linkage. While conceptually straightforward, the "grafting onto" approach can be limited by the steric hindrance of the incoming polymer chains, which may result in lower grafting densities. mdpi.com

Grafting "from" : In this approach, initiator molecules are first attached to the pendant amine groups of the poly(this compound) backbone. Subsequently, a second monomer is polymerized from these immobilized initiators, leading to the growth of new polymer chains directly from the backbone. mdpi.com This method typically allows for higher grafting densities compared to the "grafting onto" technique. mdpi.com A common strategy involves the acylation of the pendant amines with a molecule like 2-bromo-2-methylpropionyl bromide, which can then act as an initiator for atom transfer radical polymerization (ATRP). rsc.org This allows for the controlled growth of a wide variety of polymer brushes from the poly(this compound) backbone.

The table below outlines the key features of the "grafting onto" and "grafting from" approaches for modifying poly(this compound).

| Grafting Approach | Description | Advantages | Disadvantages |

| Grafting "onto" | Pre-formed polymer chains are attached to the backbone. | Well-defined grafted chains; simple reaction. | Lower grafting density due to steric hindrance. mdpi.com |

| Grafting "from" | Polymer chains are grown from initiators attached to the backbone. | High grafting density; controlled polymer growth. mdpi.com | Requires an additional initiator attachment step. |

Selective Functionalization of this compound for Multicomponent Systems

The bifunctional nature of the this compound monomer allows for its use in multicomponent reactions (MCRs) to create complex and highly functionalized molecules and materials in a single step. rug.nlacs.org MCRs are convergent chemical reactions where three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. acs.org

The selective reactivity of the amine and acrylate groups is key to designing such systems. The primary amine is a potent nucleophile and can participate in a variety of MCRs, such as the Ugi or Passerini reactions, under conditions where the acrylate group remains intact for subsequent polymerization.

For example, the amine group of this compound can react with an aldehyde, a carboxylic acid, and an isocyanide in a Ugi four-component reaction. This would result in a monomer with a complex, custom-designed side chain attached via an amide linkage. The acrylate group, being unreactive under these conditions, is then available for polymerization to yield a highly functionalized polymer that would be difficult to synthesize through conventional post-polymerization modification.

Alternatively, the nucleophilicity of the amine can be temporarily masked using a protecting group. This allows for reactions involving the acrylate moiety first, followed by deprotection and subsequent functionalization of the amine. For instance, the amine could be protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc-protected monomer can then be polymerized or used in other reactions. The Boc group can be later removed under acidic conditions to reveal the primary amine for further modification. nih.gov

The table below illustrates a potential multicomponent reaction involving this compound.

| Multicomponent Reaction | Components | Resulting Monomer Structure | Potential Application |

| Ugi 4-Component Reaction | This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | Acrylate with a complex α-acylamino amide side chain | Synthesis of polymers with peptide-like side chains for biomedical applications. |

This selective functionalization of the monomer opens up avenues for creating sophisticated macromolecular architectures and multicomponent systems with precisely controlled functionalities.

Advanced Materials Science Applications of this compound-Derived Polymers

Mechanistic and Theoretical Investigations of 3 Aminopropyl Prop 2 Enoate Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

Understanding the reaction mechanisms involved in the synthesis and subsequent functionalization of 3-Aminopropyl prop-2-enoate is crucial for optimizing reaction conditions and controlling product outcomes. The presence of both an amine and an acrylate (B77674) functional group allows for a diverse range of chemical transformations.

Kinetic Studies of Aminopropyl Acrylate Reactions

Kinetic studies of reactions involving aminopropyl acrylates, such as polymerization and Michael additions, provide quantitative data on reaction rates, rate constants, and the influence of reactant concentrations. While specific kinetic data for this compound is not extensively reported in publicly available literature, general principles of acrylate polymerization kinetics can be applied.

The free-radical polymerization of acrylates typically follows the three main steps of initiation, propagation, and termination. The rate of polymerization () can be generally described by the following equation:

where:

is the propagation rate constant

is the initiator decomposition rate constant

is the termination rate constant

is the monomer concentration

is the initiator concentration

The amine functionality in this compound can potentially influence these kinetics, for instance, by acting as a chain transfer agent or by affecting the local chemical environment.

A hypothetical kinetic dataset for the polymerization of an aminopropyl acrylate is presented in Table 1 . This data illustrates the expected trend of increasing polymerization rate with increasing monomer and initiator concentrations.

Table 1: Hypothetical Kinetic Data for Aminopropyl Acrylate Polymerization

| Experiment | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Initial Rate of Polymerization (mol/L·s) |

|---|---|---|---|

| 1 | 1.0 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 2.0 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 1.0 | 0.02 | 2.1 x 10⁻⁴ |

Influence of Catalysis and Solvent Environment on Reaction Pathways

The reaction pathways of this compound are significantly influenced by the presence of catalysts and the nature of the solvent.

Catalysis:

Acid Catalysis: In the synthesis of this compound via esterification of acrylic acid with 3-aminopropanol, acid catalysts are typically employed to protonate the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Base Catalysis: The amine group within the this compound molecule can itself act as a base catalyst in certain reactions, such as Michael additions. External base catalysts can also be used to deprotonate nucleophiles, increasing their reactivity towards the acrylate double bond.

Organocatalysis: In recent years, organocatalysts have gained prominence in acrylate chemistry. For instance, phosphines and amines have been shown to be effective catalysts for the Michael addition of thiols to acrylates.

Solvent Environment:

The choice of solvent can have a profound impact on reaction rates and selectivity.

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. For example, the rate of nucleophilic addition to the acrylate double bond can be influenced by the solvent's ability to solvate the developing negative charge.

Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can solvate both anions and cations. This can be particularly relevant for reactions involving the amine group of this compound. Aprotic solvents, lacking this ability, can lead to different reaction kinetics and selectivities.

The influence of different solvents on a hypothetical Michael addition reaction involving an aminopropyl acrylate is illustrated in Table 2 .

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Michael Addition Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Dichloromethane | 8.93 | 1.0 |

| Tetrahydrofuran | 7.52 | 1.5 |

| Acetonitrile (B52724) | 37.5 | 5.2 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic and electronic level. These methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations could be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity. For example, the locations of the highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites) can be identified.

Model Reaction Mechanisms: Calculate the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. This allows for the prediction of the most favorable reaction mechanism.

A hypothetical summary of DFT-calculated properties for an aminopropyl acrylate is presented in Table 3 .

Table 3: Hypothetical DFT-Calculated Properties of an Aminopropyl Acrylate

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving poly(this compound), MD simulations can provide valuable information about:

Polymer Conformation: Simulate the folding and dynamics of polymer chains in different environments (e.g., in vacuum, in a solvent). This can reveal the preferred conformations and the flexibility of the polymer backbone.

Intermolecular Interactions: Investigate the interactions between polymer chains and with solvent molecules. This is crucial for understanding the solubility and bulk properties of the polymer. For instance, simulations could model the hydrogen bonding interactions involving the amine groups.

Glass Transition Temperature (): By simulating the polymer's behavior at different temperatures, it is possible to estimate the glass transition temperature, a key property of amorphous polymers.

Theoretical Studies on Polymerization Propagations and Termination Steps

Theoretical studies, often in conjunction with computational methods, can provide a deeper understanding of the elementary steps in the polymerization of this compound.

Propagation Step: Computational modeling can be used to study the stereochemistry of the propagation step, predicting whether the resulting polymer will be atactic, syndiotactic, or isotactic. The activation energy for the addition of a monomer to the growing polymer radical can also be calculated.

Termination Steps: The two primary termination mechanisms in free-radical polymerization are combination and disproportionation. Theoretical calculations can be used to determine the relative probabilities of these two pathways for poly(this compound) radicals. The presence of the aminopropyl group might influence the preferred termination mechanism due to steric or electronic effects.

These theoretical investigations, while computationally intensive, are invaluable for building a comprehensive understanding of the chemical behavior of this compound and for the rational design of new materials based on this monomer.

Analytical Techniques for Characterization of 3 Aminopropyl Prop 2 Enoate and Its Polymers

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in 3-Aminopropyl prop-2-enoate and its polymers. These methods provide detailed information on atomic connectivity, vibrational modes of chemical bonds, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound and for analyzing the microstructure of its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide detailed information about the chemical environment of individual atoms. nih.govnih.gov

For the this compound monomer, the ¹H NMR spectrum exhibits characteristic signals for the vinyl protons of the acrylate (B77674) group and the protons of the aminopropyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester and amine functionalities.

Upon polymerization, the signals corresponding to the vinyl protons (typically in the range of 5.8-6.4 ppm) disappear, while new signals corresponding to the polymer backbone appear as broad peaks. emich.edu The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbon, the carbons of the polymer backbone, and the side-chain carbons. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of complex spectra, especially in copolymers. iupac.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Poly(this compound)

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) - Monomer | Predicted ¹³C NMR Chemical Shift (ppm) - Monomer | Predicted ¹H NMR Chemical Shift (ppm) - Polymer | Predicted ¹³C NMR Chemical Shift (ppm) - Polymer |

| Vinyl CH₂= | 5.8 - 6.0 | ~128 | Disappears | Disappears |

| Vinyl =CH | 6.1 - 6.4 | ~130 | Disappears | Disappears |

| Carbonyl C=O | - | ~166 | - | ~175 |

| O-CH₂ | ~4.2 | ~62 | ~4.0 (broad) | ~63 |

| CH₂-CH₂-CH₂ | ~1.9 | ~30 | ~1.8 (broad) | ~31 |

| CH₂-N | ~2.8 | ~40 | ~2.7 (broad) | ~40 |

| Polymer Backbone CH₂ | - | - | ~1.6 (broad) | ~35 |

| Polymer Backbone CH | - | - | ~2.4 (broad) | ~41 |

Note: The predicted chemical shifts are based on data for structurally similar acrylate monomers and polymers and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. imim.pl These methods are highly sensitive to the types of chemical bonds and are used to confirm the structure of this compound and to monitor its polymerization.

In the IR spectrum of the monomer, characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1725 cm⁻¹), and the C=C stretching of the acrylate group (around 1635 cm⁻¹) are observed. rsc.orgresearchgate.net Upon polymerization, the C=C stretching band disappears, which is a clear indicator of the reaction's progress. nih.gov

Raman spectroscopy provides complementary information and is particularly useful for analyzing the polymer backbone and for studying changes in crystallinity. nih.gov The symmetric stretching of functional groups often gives rise to strong Raman signals.

Interactive Data Table: Characteristic IR and Raman Bands for this compound and its Polymer

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3400 (broad) | 3300 - 3400 |

| C-H (Alkane) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (Ester) | Stretching | ~1725 | ~1725 |

| C=C (Alkene) | Stretching | ~1635 (disappears on polymerization) | ~1635 (disappears on polymerization) |

| N-H (Amine) | Bending | 1590 - 1650 | - |

| C-O (Ester) | Stretching | 1150 - 1250 | 1150 - 1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for analyzing the structure of its oligomers. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

For the this compound monomer, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will be observed, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Common fragmentation pathways for esters include cleavage at the C-O bond and McLafferty rearrangement. miamioh.edu For this specific molecule, cleavage of the aminopropyl side chain is also expected. miamioh.edu

For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer can be used to determine the molecular weight distribution of oligomers. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to analyze the thermal degradation products of the polymer, providing insights into its structure. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. acs.orgjst.go.jpresearchgate.net This is particularly important for polymers derived from this compound, where surface properties, such as the presence and availability of amine groups, are critical for applications like biofunctionalization. acs.org

XPS analysis of a polymer film of poly(this compound) would reveal the presence of carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions provide information about the chemical bonding environments. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-N, C-O, and C=O bonds. The N 1s spectrum is particularly important for confirming the presence of primary amine groups on the surface. researchgate.netuniversallab.org Chemical derivatization techniques, where the surface amine groups are reacted with a fluorine-containing tag molecule, can be used in conjunction with XPS to quantify the number of accessible primary amine groups. jst.go.jp

Interactive Data Table: Expected Binding Energies in XPS for Poly(this compound)

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~285.8 |

| C 1s | C-O | ~286.5 |

| C 1s | C=O | ~288.5 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O | ~533.5 |

| N 1s | C-N H₂ | ~399.5 |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymers and oligomers.

High-Performance Liquid Chromatography (HPLC) for Purity, Oligomer Separation, and Molecular Weight Distribution

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. waters.com For this compound, reversed-phase HPLC (RP-HPLC) can be used to determine its purity by separating it from any impurities or starting materials. researchgate.net

When analyzing the polymerization products, HPLC is a valuable tool for separating and quantifying unreacted monomer from the polymer. waters.comoup.com Furthermore, HPLC, particularly in the size-exclusion chromatography (SEC) mode, is widely used to determine the molecular weight distribution (MWD) of polymers. For the separation of oligomers, gradient elution in RP-HPLC can be employed to separate species based on their chain length. thermofisher.com

The choice of column, mobile phase, and detector are critical for achieving good separation. For polar compounds like this compound and its oligomers, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. sielc.com UV detection is suitable due to the presence of the carbonyl group in the acrylate moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for assessing the purity of the this compound monomer and for identifying and quantifying any volatile byproducts that may be present from its synthesis or storage. emerypharma.comnih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry. nih.gov

In a typical GC-MS analysis, the monomer sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then transported by an inert carrier gas, such as helium, through a capillary column. mdpi.comdergipark.org.tr The column, often a DB-WAX or a similar polar type, separates the different compounds based on their boiling points and interactions with the column's stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer. There, it is ionized, most commonly by electron ionization (EI), causing the molecules to fragment into characteristic patterns. emerypharma.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. mdpi.com

This technique is exceptionally suited for detecting trace levels of impurities. emerypharma.com For this compound, potential impurities could include unreacted starting materials like prop-2-enoic acid or 3-aminopropan-1-ol, residual solvents from purification, or byproducts from side reactions. Headspace GC-MS is a particularly useful variation for analyzing volatile organic compounds in a complex matrix without direct injection. emerypharma.com By comparing the retention times and mass spectra of the peaks in the sample's chromatogram to those of known standards and extensive libraries like the NIST compound library, the purity of the monomer can be accurately determined. emerypharma.com The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable and reproducible results for quality control. mdpi.comchromatographyonline.com

| Analyte | Potential Source | Typical GC-MS Column Phase | Detection Mode | Limit of Quantification (LOQ) Range |

|---|---|---|---|---|

| This compound | Main Product | 6% cyanopropyl-phenyl methylpolysiloxane | Selected Ion Monitoring (SIM) | N/A |

| Prop-2-enoic acid | Unreacted Starting Material | DB-WAX | Full Scan / SIM | 3-50 mg/kg |

| 3-aminopropan-1-ol | Unreacted Starting Material | DB-WAX | Full Scan / SIM | 3-50 mg/kg |

| Ethyl acetate | Residual Solvent | DB-WAX | Full Scan / SIM | 3-50 mg/kg |

| Michael Adducts | Dimerization Byproduct | 6% cyanopropyl-phenyl methylpolysiloxane | Full Scan / SIM | N/A |

Morphological and Structural Characterization of Derived Materials

The physical and bulk properties of materials derived from this compound are intrinsically linked to their structure and morphology at various scales. A suite of advanced analytical techniques is employed to elucidate these characteristics, from the atomic arrangement within crystalline domains to the macroscopic surface topography.

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Crystalline Structures

X-ray Diffraction (XRD) is the principal technique for investigating the crystalline nature of polymeric materials. thermofisher.com Polymers can exhibit a range of structures from highly crystalline to completely amorphous, and the degree of crystallinity is a crucial parameter that governs their mechanical, thermal, and chemical properties. thermofisher.com In XRD analysis, a beam of monochromatic X-rays is directed at the sample. The interaction with the ordered, crystalline regions of the polymer causes the X-rays to be diffracted at specific angles, according to Bragg's Law (nλ=2d sinθ). carleton.edu The resulting diffraction pattern of sharp peaks superimposed on a broad, amorphous halo provides a fingerprint of the crystalline phases present. researchgate.net

For polymers derived from this compound, the presence of the amine functional group can lead to hydrogen bonding, potentially influencing chain packing and the degree of crystallinity. XRD analysis can quantify this crystallinity and identify different polymorphic forms. The analysis of the diffraction pattern can reveal information about the unit cell dimensions of the crystalline domains. carleton.edu While polymers themselves rarely form large single crystals suitable for single-crystal X-ray analysis, this technique is invaluable for determining the precise molecular structure of the monomer or related small molecules that can be crystallized. unimi.itrigaku.com Single-crystal X-ray diffraction provides unambiguous determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. carleton.edumdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of the morphology of materials at the micro- and nanoscale.

SEM is used to examine the surface morphology of materials. nih.gov In this technique, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form a three-dimensional image of the surface topography. SEM is particularly useful for characterizing the surface of films, fibers, or bulk polymeric materials derived from this compound, revealing details about porosity, particle size distribution in composites, and surface texture. researchgate.net

TEM , in contrast, provides information about the internal or bulk structure of a material. youtube.com A high-energy electron beam is transmitted through an ultrathin section of the sample. nih.gov The electrons are scattered as they pass through, and the resulting image is magnified and focused onto a detector. The contrast in a TEM image is generated by differences in electron density within the sample. For polymers, which are composed of light elements, staining with heavy metal compounds is often required to enhance contrast. youtube.commdpi.com TEM can be used to visualize the distribution of different phases in polymer blends or composites, observe the arrangement of polymer chains in crystalline and amorphous regions, and characterize the internal structure of nanoparticles or vesicles formed from these polymers. youtube.commdpi.com

| Technique | Information Obtained | Typical Resolution | Sample Requirements | Application Example for Derived Materials |

|---|---|---|---|---|

| SEM | Surface topography, morphology, particle size | ~1-10 nm | Conductive coating often required | Imaging the surface of a hydrogel to assess porosity |

| TEM | Internal structure, phase distribution, crystallinity | <1 nm | Ultrathin sections (~50-100 nm) | Visualizing core-shell structure of composite nanoparticles |

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a material's surface. mccrone.com It is exceptionally suited for characterizing polymer surfaces at the nanoscale without the need for a vacuum environment. mccrone.comazonano.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and mechanical contact forces cause the cantilever to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, which is then used to generate the topographic image.

AFM can be operated in different modes, such as contact mode or tapping mode, the latter being particularly gentle for soft polymer samples. researchgate.net Beyond topography, phase imaging in AFM can provide contrast based on material properties like stiffness and adhesion, allowing for the differentiation of components in polymer blends or composites. mccrone.comcovalentmetrology.com For materials derived from this compound, AFM is invaluable for:

Quantifying Surface Roughness: Providing precise root-mean-square (RMS) roughness values, which is critical for applications like coatings and thin films. atomfair.com

Measuring Layer Thickness: Accurately determining the thickness of spin-coated or self-assembled polymer layers with sub-nanometer precision. mccrone.com

Visualizing Nanostructures: Imaging the morphology of polymer domains, crystalline lamellae, and self-assembled monolayers. atomfair.com

Dynamic Light Scattering (DLS) for Particle Size and Hydrogel Swelling Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or polymers in suspension, and to study the dynamics of materials like hydrogels. horiba.commdpi.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. uark.edu These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly. solids-solutions.comnih.gov

By analyzing the autocorrelation of the scattered light intensity signal, the diffusion coefficient (D) of the particles can be determined. horiba.com The hydrodynamic radius (Rh) of the particles is then calculated using the Stokes-Einstein equation. DLS is highly effective for measuring particles in the submicron range, from nanometers to a few micrometers. horiba.comsolids-solutions.com

For materials derived from this compound, DLS has two primary applications:

Particle Sizing: Characterizing the size and size distribution of nanoparticles, micelles, or polymer aggregates formed in solution. mdpi.com

Hydrogel Swelling Behavior: DLS can be used to study the swelling kinetics and equilibrium of hydrogels. researchgate.netresearchgate.net By measuring the scattered light from the polymer network, information about the collective diffusion coefficient of the network can be obtained, which relates to the hydrogel's osmotic modulus and swelling properties. acs.orgnih.gov Changes in the correlation function over time can indicate the gelation point and the dynamics of the swelling process. nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. nih.gov These techniques are crucial for characterizing the thermal stability, degradation profile, and phase transitions of polymers derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to determine the thermal stability of a polymer by identifying the temperature at which degradation begins (onset temperature) and the temperature of maximum degradation rate. The resulting TGA curve provides quantitative information about the composition of multi-component systems, such as the amount of polymer, fillers, and volatiles in a sample. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal transitions that involve a change in enthalpy. For polymers, DSC is essential for determining:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Heat of Fusion and Crystallization: The energy associated with melting and crystallization, which can be used to calculate the degree of crystallinity.

These thermal properties are fundamental to understanding the processing conditions and end-use performance of polymeric materials. nih.gov

| Technique | Property Measured | Typical Information Obtained for Poly(this compound) |

|---|---|---|

| TGA | Mass Change vs. Temperature | Thermal stability, decomposition temperatures, residual mass |

| DSC | Heat Flow vs. Temperature | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc) |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a hypothetical poly(this compound), TGA would be employed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis. This data is crucial for understanding the material's upper service temperature and its degradation mechanism. However, no specific TGA data for poly(this compound) is available in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For polymers, DSC is widely used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is a critical parameter that defines the region where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), knowledge of its Tg would be essential for predicting its mechanical properties and processing conditions. Unfortunately, specific DSC data, including the glass transition temperature for poly(this compound), could not be found in the surveyed literature.

Future Research Directions and Outlook for this compound

The unique bifunctional nature of this compound, possessing both a primary amine and a reactive acrylate group, positions it as a versatile building block for advanced materials. Future research is poised to expand its applications by focusing on sustainable production, innovative polymer design, integration into hybrid systems, and interdisciplinary collaborations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropyl prop-2-enoate with high purity for research purposes?

- Methodological Answer : Synthesis typically involves coupling 3-aminopropyl groups with acrylate derivatives under controlled reaction conditions. For example, analogous N-(3-aminopropyl) compounds are synthesized via nucleophilic substitution or condensation reactions, achieving modification yields of 69–88% depending on the functional group . Purification steps, such as column chromatography or recrystallization, are critical to isolate the product. Characterization via H/C NMR and FT-IR should confirm the presence of amine and acrylate moieties.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify proton environments (e.g., amine NH at δ 1.5–2.5 ppm, acrylate vinyl protons at δ 5.5–6.5 ppm).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation. Cross-referencing with analogous compounds ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect acrylate-containing waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in sorption capacity data when using this compound-based polymers for metal ion recovery?

- Methodological Answer : Contradictions may arise from variations in cross-linking density or pH-dependent amine protonation. Use kinetic models (e.g., pseudo-first-order) to assess sorption mechanisms. For example, trans-1,4-diaminocyclohexane-modified resins showed Ag(I) sorption capacities of 130.7 mg/g, with selectivity influenced by competing ions (Cu(II), Pb(II)) . Statistical tools like ANOVA can identify significant experimental variables (e.g., temperature, ion concentration).

Q. What computational approaches are recommended for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For acrylate derivatives, molecular docking studies elucidate interactions with biological targets, while vibrational frequency analysis validates experimental IR data . Software like Gaussian or ORCA is standard for such analyses.

Q. How do hydrogen-bonding patterns influence the crystallographic packing and stability of this compound derivatives?

- Methodological Answer : Hydrogen bonds (N-H···O=C) dominate crystal packing, as seen in similar acrylate-amine systems. Use graph set analysis (e.g., Etter’s rules) to classify bonding motifs (e.g., or patterns). SHELXL refinement of single-crystal X-ray data can resolve bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |